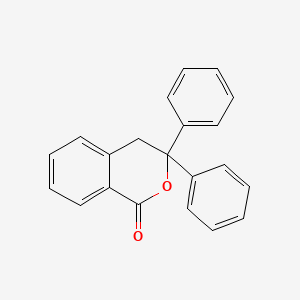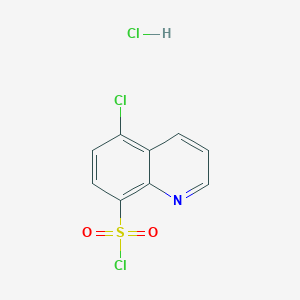
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C15H15NO5 It is characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring, along with a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol typically involves the nitration of a dimethoxybenzene derivative followed by a reduction and subsequent reaction with benzaldehyde. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylmethanol derivatives, amino compounds, and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.
相似化合物的比较
Similar Compounds
- (4,5-Dimethoxy-2-nitrophenyl)methanol
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
Uniqueness
(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups, along with the phenylmethanol moiety, allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industrial applications.
属性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC 名称 |
(4,5-dimethoxy-2-nitrophenyl)-phenylmethanol |
InChI |
InChI=1S/C15H15NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9,15,17H,1-2H3 |
InChI 键 |
KMJVFOOQNYHSOV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(C2=CC=CC=C2)O)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)

![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)



![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)


silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)
